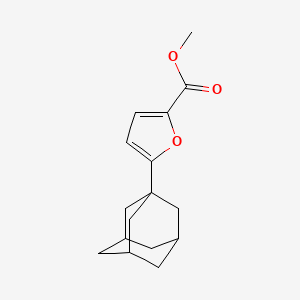

Methyl 5-(1-adamantyl)-2-furoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 5-(1-adamantyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-18-15(17)13-2-3-14(19-13)16-7-10-4-11(8-16)6-12(5-10)9-16/h2-3,10-12H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGPLXNUDHCWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Catalytic Adamantylation of Furan (B31954) Scaffolds

The direct introduction of the bulky adamantyl group onto a pre-existing furan ring is a key strategy. This can be achieved through either electrophilic substitution or radical pathways. The adamantyl moiety's unique structural and electronic properties make it a desirable substituent in medicinal chemistry and materials science. researchgate.net

A direct and efficient method for preparing 2-(1-adamantyl)furans involves the adamantylation of furan derivatives with 1-adamantanol (B105290). researchgate.net This reaction is typically promoted by a Lewis acid catalyst. Research has demonstrated that using a Lewis acid like aluminum triflate or bismuth triflate (10 mol%) in a nitromethane (B149229) medium provides high yields of the target 2-(1-adamantyl)furans. researchgate.netresearchgate.net This approach is advantageous as it requires only a catalytic amount of the acid and allows for variation in the furan ring's substituents. researchgate.net

The reaction proceeds via the formation of a stabilized adamantyl carbocation generated from the interaction of 1-adamantanol with the Lewis acid. This electrophile then attacks the electron-rich furan ring, typically at the C2 position, leading to the adamantylated product. The use of strong Brønsted acids like triflic acid has also been shown to be effective in promoting the adamantylation of other aromatic systems, such as pyrene, with 1-adamantanol, highlighting the general utility of acid catalysis for this transformation. nih.gov

Table 1: Lewis Acid Catalyzed Adamantylation of Furan with 1-Adamantanol

| Catalyst | Catalyst Loading | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Aluminum triflate | 10 mol% | Nitromethane | High yield of 2-(1-adamantyl)furan | researchgate.net |

| Bismuth triflate | 10 mol% | Nitromethane | High yield of 2-(1-adamantyl)furan | researchgate.net |

Radical-based methods offer an alternative pathway for forging the C-C bond between the adamantane (B196018) and furan moieties. An example of this approach is the radical adamantylation of methyl 5-nitrofuran-2-carboxylic acid. researchgate.net While specific reagents for this transformation are not detailed in the available literature, radical reactions on furan rings are known. These reactions typically involve the generation of a radical species which then adds to the furan ring. researchgate.net

For instance, oxidative radical addition-cyclization reactions mediated by manganese(III) acetate (B1210297) are used to synthesize functionalized dihydrofurans, demonstrating the susceptibility of the furan system to radical attack. researchgate.net The oxidation of furan derivatives can also proceed through radical intermediates, such as an α-peroxy radical, which can be generated using catalysts like Mn(III)/Co(II) under an oxygen atmosphere. nih.gov These examples underscore the viability of radical strategies in functionalizing furan rings, which could be applied to the synthesis of adamantylated furan derivatives.

Multicomponent Reaction Strategies for Furan Derivatives

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic structures, including highly substituted furans, in a single step. nih.govtubitak.gov.tr These reactions combine three or more reactants in a one-pot process, minimizing waste and avoiding the need to isolate intermediates. tubitak.gov.trresearchgate.net

While a specific MCR for Methyl 5-(1-adamantyl)-2-furoate has not been reported, the general strategy is well-established for furan synthesis. nih.govtubitak.gov.tr For example, highly functionalized furans can be prepared by reacting arylglyoxals, an active methylene (B1212753) compound like acetylacetone, and a phenol (B47542) derivative under basic conditions. nih.govtubitak.gov.tr Another approach involves the reaction of an indole, an arylglyoxal, and Meldrum's acid. researchgate.net The versatility of MCRs suggests that a judicious choice of starting materials, potentially incorporating an adamantyl-containing reactant, could provide a convergent and efficient route to the target furan scaffold. researchgate.net

Ester Functional Group Modifications

The methyl ester group in the target molecule provides a handle for both its synthesis (via esterification) and its further transformation into other functional derivatives.

The most direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 5-(1-adamantyl)-2-furoic acid. This reaction involves heating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Detailed studies on the esterification of the parent 2-furoic acid have shown that solid acid catalysts, such as tungstophosphoric acid (TPA) supported on zirconia (ZrO₂), are highly effective and recyclable. conicet.gov.arresearchgate.net This environmentally benign procedure can be conducted with various alcohols to produce the corresponding furoate esters, which are valued as fragrance and flavoring agents. conicet.gov.ar The reaction conditions can be optimized by adjusting the temperature, catalyst loading, and reactant molar ratio. researchgate.net Saponification, the reverse reaction, involves the hydrolysis of the ester using a base, such as sodium hydroxide, to yield the carboxylate salt, which can then be acidified to regenerate the 5-(1-adamantyl)-2-furoic acid.

Table 2: Representative Conditions for Esterification of 2-Furoic Acid

| Alcohol | Catalyst | Temperature | Outcome | Reference |

|---|---|---|---|---|

| n-Butanol | TPA/ZrO₂ | 140 °C | High conversion to n-butyl-2-furoate | conicet.gov.ar |

| Various alcohols | TPA/ZrO₂ | Optimized | Good yields of corresponding alkyl 2-furoates | researchgate.net |

The methyl ester moiety of this compound can be converted into a variety of other functional groups. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, as mentioned above. This acid can then be converted to an acid chloride using reagents like thionyl chloride. The resulting 1-adamantanecarbonyl chloride derivative is a versatile intermediate that can react with nucleophiles. For instance, reaction with carboxylic acid hydrazides can lead to the formation of N-acyl carbohydrazide (B1668358) derivatives, which can be subsequently cyclized to form 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles. nih.gov

Furthermore, the ester could potentially be converted into an amide by reaction with an amine (amidolysis), or reduced to the corresponding primary alcohol, (5-(1-adamantyl)furan-2-yl)methanol, using reducing agents like lithium aluminum hydride. These transformations open the door to a wide range of other derivatives, such as thiadiazoles, which have been synthesized from adamantane-containing precursors and evaluated for their biological activities. nih.gov

Intrinsic Chemical Reactivity and Mechanistic Investigations

Reactivity of the Furan (B31954) Heterocycle in Adamantyl Furoates

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.comucalgary.ca Its reactivity in the title compound is modulated by the electronic and steric effects of the adamantyl and methyl furoate groups.

In furan, electrophilic attack preferentially occurs at the C2 or C5 positions, as the resulting cationic intermediate (a σ-complex) is stabilized by three resonance structures, compared to only two for an attack at C3 or C4. chemicalbook.com In Methyl 5-(1-adamantyl)-2-furoate, positions C2 and C5 are already substituted. Therefore, any further electrophilic substitution must occur at either the C3 or C4 position.

The regiochemical outcome is dictated by the combined directing effects of the existing substituents:

1-Adamantyl Group (at C5): This is an alkyl group, which acts as an activator and an ortho, para-director through inductive electron donation and hyperconjugation. numberanalytics.com Relative to its position at C5, it directs incoming electrophiles to the C4 position.

Methyl Ester Group (at C2): The -COOCH₃ group is a deactivating, meta-director due to its electron-withdrawing nature. numberanalytics.com Relative to its position at C2, it also directs incoming electrophiles to the C4 position.

Both substituents cooperatively direct substitution to the C4 position, making it the overwhelmingly favored site for electrophilic attack. This reinforcing effect leads to high regioselectivity. msu.edu

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position |

|---|---|---|---|---|

| 1-Adamantyl | C5 | Activating | ortho, para | C4 |

| Methyl Ester | C2 | Deactivating | meta | C4 |

| Combined Effect | | Net Deactivation | Reinforcing | C4 |

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptene adducts. nih.gov The viability of this reaction is highly dependent on the electronic nature of the furan ring. Typically, electron-withdrawing substituents, such as the ester group in this compound, decrease the Highest Occupied Molecular Orbital (HOMO) energy of the furan, making it a less reactive diene. rsc.orgnih.gov

Despite this, studies have shown that 2-furoic acids and their derivatives can indeed participate in Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides. nih.govrsc.org The reaction can be facilitated under specific conditions, such as using water as a solvent, which can provide a rate-enhancement. rsc.orgresearchgate.net The bulky adamantyl group at the C5 position would be expected to exert significant steric hindrance, potentially slowing the reaction rate and influencing the endo/exo selectivity of the resulting cycloadduct. The reaction is often reversible, and the adducts can undergo a retro-Diels-Alder reaction upon heating. rsc.org

Table 2: Plausible Conditions for Diels-Alder Reactions of Furoate Derivatives

| Dienophile | Solvent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Maleimides | Water | Heat | 7-oxabicyclo[2.2.1]heptene |

| Benzyne | Organic Solvent | N/A (highly reactive) | 7-oxabicyclo[2.2.1]heptene |

The aromaticity of the furan ring lends it considerable stability. However, under specific conditions, ring-opening can occur. While direct studies on the ring-opening of this compound are not prevalent, pathways can be inferred from the general chemistry of furans and related heterocycles.

One potential pathway involves oxidative cleavage. Oxidation of the furan ring, for example with reagents like ozone or potassium permanganate, can lead to the cleavage of the C=C double bonds, resulting in the formation of linear dicarbonyl compounds. Another possibility involves reductive pathways. While the furan ring itself is resistant to catalytic hydrogenation under mild conditions, harsh reduction conditions or specific reagents might lead to saturation and subsequent cleavage. For instance, studies on other substituted heterocycles have shown that strong bases can induce ring cleavage, often leading to acyclic intermediates. documentsdelivered.comresearchgate.net The presence of the ester and adamantyl groups would influence the stability of any intermediates formed during such processes.

Reactivity Profiles of the Adamantyl Substituent

The 1-adamantyl group is a rigid, strain-free, and sterically bulky saturated hydrocarbon. Its reactivity profile is characterized by general inertness and significant steric influence.

Steric Shielding: The primary role of the adamantyl group in this compound is to provide steric bulk. This bulk can hinder the approach of reagents to the adjacent C5 position and the nearby C4 position of the furan ring, thereby influencing reaction rates and selectivities. nih.gov

Electronic Effects: As an alkyl group, it is weakly electron-donating through an inductive effect, which contributes to the activation of the furan ring towards electrophilic attack, as discussed in section 3.1.1. numberanalytics.com

Chemical Inertness: The adamantyl cage is composed of strong C-C and C-H single bonds and is chemically very stable. It does not typically participate in reactions that occur on the furan ring or at the ester group. Reactions involving the adamantyl cage itself, such as halogenation, require radical conditions and are unlikely to occur under the conditions used for typical furan or ester transformations.

Mechanisms of Ester Group Transformations

The methyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being the most common transformations. These reactions can be catalyzed by either acid or base. ucalgary.camasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction that converts the ester back to a carboxylic acid (5-(1-adamantyl)-2-furoic acid) and methanol (B129727) in the presence of an acid catalyst and water. coconote.appyoutube.com The mechanism is the exact reverse of the Fischer esterification. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base (e.g., hydroxide) to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is an equilibrium that is typically driven to completion by using a large excess of the desired alcohol. masterorganicchemistry.com

Table 3: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Nucleophile | Water (weak) | Hydroxide ion (strong) |

| Key Step | Protonation of carbonyl to activate the electrophile. ucalgary.ca | Direct nucleophilic attack on the carbonyl carbon. ucalgary.ca |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Methanol (protonated to a good leaving group). ucalgary.ca | Methoxide ion (a strong base). ucalgary.ca |

| Reversibility | Reversible | Irreversible (due to final deprotonation step). masterorganicchemistry.com |

| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol |

Stereoelectronic and Conformational Analysis

Steric Hindrance and Molecular Conformation Induced by the Adamantyl Group

The most significant impact of the 1-adamantyl group on the structure of Methyl 5-(1-adamantyl)-2-furoate is the imposition of severe steric hindrance. The adamantyl cage is a bulky, rigid, and roughly spherical substituent. Its attachment to the C5 position of the furan (B31954) ring dictates a specific and restricted conformational space for the entire molecule.

In analogous adamantyl-substituted heterocyclic systems, such as 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, X-ray crystallography has shown that the adamantyl group orients itself to minimize steric clash with the adjacent ring atoms and substituents. researchgate.net For this compound, the adamantyl group's tertiary carbon is directly bonded to the furan ring's C5 position. This forces the adamantyl cage to occupy a significant volume of space, influencing the orientation of the methoxycarbonyl group at the C2 position. It is anticipated that the molecule will adopt a conformation where the bulky adamantyl group and the ester functionality are positioned to reduce non-bonded interactions.

Electronic Perturbations of the Furan Ring by Adamantyl Substitution

The furan ring is an electron-rich aromatic heterocycle. nih.gov The introduction of substituents can significantly perturb its electronic distribution. The 1-adamantyl group is generally considered to be a weak electron-donating group through inductive effects (+I effect). This is due to the higher s-character of the C-H bonds in the adamantyl cage compared to simpler alkyl groups.

This electron-donating nature of the adamantyl group at the C5 position of the furan ring in this compound would be expected to increase the electron density of the furan ring. This increased electron density would, in turn, influence the reactivity of the ring, particularly towards electrophiles. The methoxycarbonyl group at the C2 position is an electron-withdrawing group (-M and -I effects), which deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles to the C4 position. The interplay between the electron-donating adamantyl group at C5 and the electron-withdrawing ester group at C2 creates a unique electronic environment within the furan ring.

Impact of Molecular Conformation on Reactivity

The conformation of this compound, largely dictated by the steric bulk of the adamantyl group, has a direct impact on its chemical reactivity. The adamantyl group can act as a "steric shield," hindering the approach of reagents to the C5 side of the furan ring and the adjacent C4 position. This steric hindrance can influence the regioselectivity of reactions. For example, in reactions where attack at both the C3 and C4 positions is possible, the bulky adamantyl group would likely disfavor attack at the C4 position.

Furthermore, the rigid conformation can affect the stability of reaction intermediates and transition states. For reactions involving the ester group at C2, the adamantyl group's steric presence could influence the accessibility of the carbonyl carbon to nucleophiles. Any reaction mechanism that requires a significant conformational change near the adamantyl-furan linkage would likely have a higher activation energy.

Quantitative Correlations between Structure and Chemical Behavior

The adamantyl group contributes significantly to the lipophilicity of a molecule, which is a key parameter in QSAR models. This is typically quantified by the logarithm of the partition coefficient (logP). The high lipophilicity of the adamantyl group can enhance a molecule's ability to cross biological membranes. nih.gov

In addition to lipophilicity, steric parameters are crucial for describing the adamantyl group in QSAR models. Descriptors such as molar refractivity (MR) and sterimol parameters can be used to quantify the bulk of the adamantyl substituent. researchgate.net The inclusion of these parameters in a QSAR model would be essential to account for the steric influence of the adamantyl group on the molecule's interaction with a biological target or its reactivity in a chemical transformation.

A hypothetical QSAR study of a series of 5-substituted-2-furoates including the adamantyl derivative would likely show a strong correlation between lipophilicity, steric bulk, and the observed biological or chemical endpoint. The unique combination of these properties makes the adamantyl group a valuable tool for probing the structural requirements of a given process.

| Parameter | Description | Typical Influence of Adamantyl Group |

| logP | A measure of a compound's lipophilicity or hydrophobicity. | Significantly increases the value, enhancing membrane permeability. nih.gov |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Contributes a large value, indicating significant bulk. researchgate.net |

| Sterimol Parameters | A set of parameters that describe the three-dimensional shape and size of a substituent. | Would reflect the spherical and bulky nature of the group. |

| Electronic Parameters (e.g., Hammett constants) | Quantify the electron-donating or electron-withdrawing nature of a substituent. | Generally considered a weak electron-donating group (+I effect). |

Advanced Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Elucidation of Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.netnih.gov

For Methyl 5-(1-adamantyl)-2-furoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine the most stable (lowest energy) conformation. nih.gov The optimization process would precisely calculate bond lengths, bond angles, and dihedral angles. The adamantyl group, a diamondoid hydrocarbon, provides a rigid scaffold, while the key points of flexibility are the bonds connecting the adamantyl group to the furan (B31954) ring and the orientation of the methyl ester group.

DFT also allows for the calculation of key electronic properties that govern the molecule's reactivity and intermolecular interactions. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and ester groups are expected to be the most electron-rich sites, while the hydrogen atoms of the furan ring and the adamantyl cage would be relatively electron-poor.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C(furan)-C(adamantyl) | Bond connecting the two main moieties | ~1.52 Å |

| C(furan)-C(ester) | Bond connecting furan to the carboxyl group | ~1.48 Å |

| C=O (carbonyl) | Carbonyl double bond in the ester | ~1.21 Å |

| **Bond Angles (°) ** | ||

| C-C(adamantyl)-C | Internal angle in the adamantane (B196018) cage | ~109.5° |

| C-C-O (ester) | Angle within the methyl ester group | ~125.0° |

| Dihedral Angles (°) | ||

| C(adamantyl)-C(furan)-C(ester)=O | Torsional angle defining ester orientation | ~0° or ~180° |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organic molecules. Actual values would be derived from a specific DFT computation.

Molecular Dynamics Simulations of Conformational Landscapes

While DFT provides a static, time-averaged picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

For this compound, an MD simulation would explore its conformational landscape. Although the adamantyl cage is rigid, the furoate group has rotational freedom around the single bond connecting it to the adamantane. The methyl ester group can also rotate. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Predictive Modeling of Spectroscopic Signatures (NMR, IR, Mass Spectrometry)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The predicted shifts for this compound would show characteristic signals for the adamantyl cage protons and carbons, the furan ring protons, and the methyl ester group. sciforum.netresearchgate.net

IR Spectroscopy: The vibrational frequencies calculated by DFT can be directly correlated with the peaks in an experimental Infrared (IR) spectrum. sciforum.netresearchgate.netnih.gov For this molecule, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be predicted around 1720 cm⁻¹. sciforum.net Other characteristic peaks would include C-H stretches for the adamantyl and furan moieties. sciforum.net

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational tools can help interpret fragmentation patterns observed in techniques like Electron Ionization (EI) Mass Spectrometry. For this compound, the molecular ion peak (M+) would be expected. Key fragmentation pathways would likely involve the loss of the adamantyl cation ([M-135]⁺) or cleavage of the ester group. The adamantyl cation itself (m/z = 135) is typically a very prominent peak in the mass spectra of adamantane-containing compounds. sciforum.net

Table 2: Predicted and Experimental Spectroscopic Data for Adamantyl Furoates

| Spectroscopic Data | This compound (Predicted) | Ethyl 5-(1-adamantyl)-2-furoate (Experimental) sciforum.net |

| IR (C=O stretch) | ~1720 cm⁻¹ | 1720 cm⁻¹ |

| MS (EI, 70 eV) | M⁺, m/z 135 (adamantyl cation) | M⁺ at m/z 274 (100%), m/z 135 (adamantyl cation) |

| ¹³C NMR (δ, ppm) | Adamantyl CH₂: ~36-42, Adamantyl CH: ~28 | Adamantyl CH₂: 36.7, 41.3; Adamantyl CH: 28.3 |

| ¹H NMR (δ, ppm) | Adamantyl H: ~1.7-2.1, Furan H: ~6.1-7.2, OCH₃: ~3.8 | Adamantyl H: 1.75-2.10, Furan H: 6.08, 6.77 |

Note: Predicted values are based on typical chemical shift ranges and DFT calculations for analogous structures. Experimental data is for the ethyl ester analog, as reported in the literature. sciforum.net

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to understand how a potential drug molecule (the ligand) might bind to a protein target. nih.gov

Given the known biological activities of many adamantane derivatives, which include antiviral and enzyme inhibitory effects, molecular docking could be used to explore the potential of this compound as a bioactive agent. nih.govnih.gov For instance, adamantane-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and bacterial enzymes such as MurA and MurB. nih.govcsic.es

A docking simulation would involve placing this compound into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), with more negative scores indicating stronger binding. The simulation reveals key interactions, such as hydrogen bonds (e.g., with the ester's carbonyl oxygen) and hydrophobic interactions (driven by the large, lipophilic adamantyl group), that stabilize the ligand-protein complex. nih.govcsic.es The bulky adamantyl group is particularly effective at anchoring a molecule within hydrophobic pockets of a protein's active site. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Putative Biological Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 (e.g., 1CX2) | Inflammation | -7.0 | Arg120, Tyr355, Val523 (hydrophobic pocket) |

| E. coli MurB (e.g., 1MBT) | Bacterial Cell Wall Synthesis | -6.5 | Ser229 (H-bond), Leu314, Ile211 (hydrophobic) |

| Influenza A M2 Channel (e.g., 2L0J) | Viral Ion Channel | -5.8 | His37, Trp41 (channel lining) |

Note: This table is purely illustrative. The binding affinities and interacting residues are hypothetical examples of what a molecular docking study might reveal.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netbiolscigroup.us The goal is to develop a predictive equation that can estimate the activity of new, unsynthesized molecules. analis.com.myresearchgate.net

To build a QSAR model for a series of adamantyl furoate derivatives, one would first synthesize a library of analogs by varying substituents on the furan or adamantyl moieties. These compounds would then be tested for a specific biological activity (e.g., IC₅₀ value against an enzyme).

Next, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various physicochemical properties:

Lipophilic Descriptors: Such as logP, which describes the hydrophobicity of the molecule. The adamantyl group contributes significantly to high lipophilicity.

Steric Descriptors: Such as molecular volume or specific steric parameters (e.g., Taft parameters) that describe the size and shape of the molecule.

Electronic Descriptors: Such as dipole moment or atomic charges calculated via DFT, which describe the electronic aspects of the molecule. biolscigroup.us

Using statistical methods like multiple linear regression (MLR), a mathematical relationship is established between the descriptors and the observed biological activity. analis.com.my A valid QSAR model for adamantyl furoates could guide the design of more potent analogs by predicting which combination of properties (e.g., high lipophilicity and a specific steric profile) leads to enhanced activity. nih.govresearchgate.net

Mechanistic Studies of Biological Interactions Excluding Clinical Outcomes

Broad Spectrum of Biological Activities within Adamantyl-Furan Hybrids

The conjugation of an adamantane (B196018) moiety with a furan (B31954) ring system gives rise to hybrid molecules with a diverse range of biological activities. The adamantane group, known for increasing lipophilicity, can enhance the ability of a molecule to cross biological membranes, a property known as membranotropic activity. nih.govmdpi.com This often modifies the bioavailability and therapeutic effect of the parent compound. mdpi.comnih.govmdpi.com Adamantane derivatives have demonstrated significant potential as antiviral, antimicrobial, anti-inflammatory, and antidiabetic agents. mdpi.comnih.gov The first approved adamantane-based drug, amantadine, was noted for its antiviral and antiparkinsonian effects. nih.gov

Similarly, the furan nucleus is a cornerstone in many biologically active compounds, imparting antibacterial, antiviral, anti-inflammatory, and antioxidant properties. mdpi.comnih.govijabbr.com Furan derivatives can exert these effects through various mechanisms, including the scavenging of free radicals and the modulation of key inflammatory signaling pathways. nih.govnih.gov The combination of these two pharmacophores in adamantyl-furan hybrids creates a molecular architecture with potential for multifaceted biological interactions, drawing from the distinct properties of each component. mdpi.commdpi.comnih.gov

Antimicrobial Action Mechanisms (e.g., Membranotropic Effects, Enzyme Inhibition)

The antimicrobial properties of adamantyl-furan hybrids can be attributed to several mechanisms, with membranotropic effects and enzyme inhibition being prominent. The lipophilic nature of the adamantane cage is a key driver of membranotropic activity, allowing the compounds to interact with and potentially disrupt the integrity of microbial cell membranes. nih.govmdpi.com This disruption can lead to increased permeability and subsequent cell death. Some adamantane derivatives have been specifically noted for their membranotropic activity against bacteria like Staphylococcus aureus. mdpi.comresearchgate.net

Beyond membrane interaction, these hybrids may act by inhibiting essential microbial enzymes. Furan-containing compounds have been shown to selectively inhibit microbial growth through enzymatic pathways. nih.gov For instance, certain furan derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Listeria monocytogenes. ijabbr.comresearchgate.net The mechanism often involves targeting enzymes crucial for bacterial survival. While specific enzyme targets for Methyl 5-(1-adamantyl)-2-furoate are a subject for further research, the combined potential for membrane disruption and enzyme inhibition presents a dual-pronged antimicrobial strategy.

| Compound Type | Organism | Activity/Mechanism | Reference |

| Adamantane Derivatives | S. aureus, E. faecalis, P. aeruginosa | Attributed to membranotropic activity; influences biofilm formation. | mdpi.com |

| Hydrazide-hydrazones with 1-adamantane carbonyl | Gram-positive bacteria, C. albicans | Good antibacterial properties. | mdpi.com |

| 3-Aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | Growth inhibition (MIC of 64 µg/mL). | ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, S. aureus, B. cereus | Antibacterial activity. | ijabbr.com |

Molecular Basis of Anti-inflammatory Responses

The anti-inflammatory effects of adamantyl-furan hybrids are rooted in their ability to modulate specific molecular signaling pathways. Furan derivatives, in particular, are known to interfere with inflammatory cascades. nih.govnih.gov One of the primary mechanisms is the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is often achieved by downregulating the expression of genes that code for inflammatory proteins. nih.gov

Key signaling pathways implicated in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are potential targets. nih.gov Furan compounds can inhibit these pathways, thereby reducing the production of pro-inflammatory cytokines. nih.gov Furthermore, the antioxidant properties of the furan ring contribute significantly to its anti-inflammatory action. nih.govnih.gov By scavenging reactive oxygen species (ROS) like hydroxyl radicals, these compounds can mitigate oxidative stress, a key driver of chronic inflammation. nih.govnih.gov The adamantane moiety, by increasing lipophilicity, may enhance the penetration of the hybrid molecule into cells, allowing for more effective interaction with these intracellular targets. nih.gov

Target Enzyme Inhibition Kinetics and Specificity (e.g., Acetyl-CoA Carboxylase)

A critical aspect of understanding a compound's mechanism is identifying its specific protein targets and quantifying its inhibitory action. Acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, is an attractive target for therapeutic intervention in metabolic diseases and cancer. nih.govscienceandtechnology.com.vn ACC has two isoforms, ACC1 and ACC2, which regulate fatty acid synthesis and oxidation, respectively. nih.govscienceandtechnology.com.vn Inhibition of ACC can suppress the de novo synthesis of fatty acids required by proliferating cells. nih.gov

While kinetic data for this compound's effect on ACC is not specifically available, studies on other enzyme inhibitors provide a framework for evaluation. For example, kinetic studies of some furan-based compounds against urease have identified non-competitive inhibition mechanisms. nih.gov Similarly, other thiazolidinone derivatives have been analyzed using Lineweaver-Burk and Dixon plots to determine their mode of inhibition against mushroom tyrosinase, revealing non-competitive inhibition with specific Ki values. nih.govresearchgate.net The evaluation of adamantyl-furan hybrids against enzymes like ACC would involve determining key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) to understand the potency and nature of the enzyme-inhibitor interaction. nih.govnih.govresearchgate.net Such studies are crucial for optimizing the structure for higher specificity and efficacy.

| Compound Class | Target Enzyme | Inhibition Details | Reference |

| Thiazolidinone Derivatives | Mushroom Tyrosinase | Non-competitive inhibitor with a Ki value of 1.5 µM. | nih.gov, researchgate.net |

| 5-nitrofuran-2-yl-thiadiazole Derivatives | Urease | Good inhibitory potential (IC₅₀ values 0.94 - 6.78 μM); non-competitive inhibition. | nih.gov |

| Allosteric Inhibitors (e.g., ND-646) | Acetyl-CoA Carboxylase (ACC) | Prevents ACC subunit dimerization, suppressing fatty acid synthesis. | nih.gov |

| Liver-Directed Inhibitors (e.g., PF-05221304) | ACC1/ACC2 | Inhibits de novo lipogenesis and stimulates fatty acid oxidation. | nih.gov |

Ligand-Protein Binding Characterization

Understanding how a ligand like this compound binds to its target protein is fundamental to explaining its biological activity. This characterization is often achieved through a combination of experimental techniques and computational modeling. X-ray crystallography can provide high-resolution structural data of a ligand bound within the active site of a protein, revealing key molecular interactions. For instance, X-ray studies of an adamantyl-containing inhibitor complexed with HIV-1 protease have offered molecular insight into the specific inhibitor-protein interactions. osti.gov

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to its target. nih.govnih.gov Docking studies can identify the specific amino acid residues within the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.govresearchgate.net For example, docking of tyrosinase inhibitors has shown interactions with histidine and valine residues in the enzyme's active site. nih.govresearchgate.net Furan-based cross-linking technology has also been developed to covalently link furan-modified peptide ligands to their G protein-coupled receptors (GPCRs), allowing for the study of transient and difficult-to-analyze interactions. nih.gov Such studies are critical for the rational design of more potent and selective inhibitors.

Modulation of Biofilm Formation Processes

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant resistance to antimicrobial agents. nih.govnih.gov The ability to inhibit the formation of or disperse established biofilms is a key strategy in combating chronic infections. nih.gov Adamantane derivatives have been reported to influence the biofilm formation of several pathogenic bacteria, including Enterococcus faecalis, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The mechanism of biofilm modulation can involve various strategies. Some natural anti-biofilm agents act by interfering with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. frontiersin.org Other compounds work by disrupting the extracellular polymeric substance (EPS) matrix or by inhibiting the initial adhesion of bacteria to surfaces, a critical first step in biofilm development. nih.govfrontiersin.org For example, some peptides inhibit biofilm formation by downregulating genes responsible for motility structures like flagella and pili, which are essential for surface colonization. frontiersin.org The lipophilic nature of adamantyl-furan hybrids could facilitate their penetration into the biofilm matrix, allowing them to act on the embedded bacteria or interfere with the integrity of the biofilm structure itself.

Emerging Applications in Functional Materials

Integration in Organic Electronic Devices (OTFTs, OFETs, OLEDs)

There is currently no available research on the integration or testing of Methyl 5-(1-adamantyl)-2-furoate in organic electronic devices such as Organic Thin-Film Transistors (OTFTs), Organic Field-Effect Transistors (OFETs), or Organic Light-Emitting Diodes (OLEDs). The development of new organic semiconductors is a dynamic field of research, with scientists continuously exploring novel molecular structures to enhance device performance, stability, and processability. While furan-containing compounds are studied for their electronic properties, the specific contributions of the adamantyl substituent in this furoate ester to charge transport or luminescence are yet to be investigated.

Role as Ligands in Catalytic Systems

The use of this compound as a ligand in catalytic systems is not described in the current body of scientific literature. Adamantyl-containing phosphines have been successfully employed as bulky, electron-donating ligands in catalysis to enhance the activity and stability of metal catalysts. However, there are no reports of the furoate ester itself, or its derivatives, being utilized to coordinate with a metal center for catalytic applications.

Application in Specialty Chemical Synthesis

While the synthesis of various adamantyl- and furan-containing molecules is well-documented for a range of applications, including as precursors for pharmaceuticals and polymers, there is no specific information available regarding the use of this compound as an intermediate or building block in specialty chemical synthesis. A 2018 study detailed a method for the adamantylation of furans, including the radical adamantylation of methyl 5-nitrofuran-2-carboxylic acid, a compound structurally related to the subject of this article. mdpi.com However, the subsequent application of the resulting adamantylated furans did not involve this compound.

Prospective Research Avenues

Innovation in Synthetic Methodologies

While methods for the adamantylation of aromatic and heterocyclic systems exist, there is considerable room for innovation in the synthesis of Methyl 5-(1-adamantyl)-2-furoate and its derivatives. Current approaches often rely on classical methods that may have limitations in terms of yield, substrate scope, or environmental impact.

Future research should focus on developing more efficient and versatile synthetic routes. One patented method involves the adamantylation of methyl furan-2-carboxylate (B1237412) using 1-bromoadamantane (B121549) in the presence of a strong Lewis acid like aluminum chloride. mdpi.com However, this approach requires stoichiometric amounts of the catalyst. mdpi.com A key area for innovation would be the development of catalytic systems, perhaps using more benign Lewis acids or transition metal catalysts, to achieve the adamantylation under milder conditions and with higher atom economy. mdpi.com Radical adamantylation has also been described for other furan (B31954) derivatives and could be a viable alternative pathway to explore. mdpi.com

Furthermore, creating variations of this molecule is crucial for structure-activity relationship (SAR) studies. Methodologies that allow for the selective introduction of substituents on either the adamantane (B196018) core or the furan ring would be highly valuable. This could involve the synthesis of functionalized adamantane precursors or the development of post-synthesis modification strategies for the this compound scaffold.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Precursors | Conditions | Potential Advantages | Areas for Innovation |

| Friedel-Crafts Alkylation | Methyl furan-2-carboxylate, 1-Halo-adamantane | Lewis Acid (e.g., AlCl₃) mdpi.com | Direct, established method | Catalytic versions, milder conditions, improved regioselectivity |

| Radical Adamantylation | Methyl 5-nitrofuran-2-carboxylate, 1-Adamantanecarboxylic acid | Ag(I)-catalyzed oxidative decarboxylation mdpi.com | Access to different substitution patterns | Broader substrate scope, improved control and safety |

| Palladium-Catalyzed Cross-Coupling | 1-Iodoadamantane, Methyl 5-stannyl-2-furoate (hypothetical) | Pd(0) catalyst, phosphine (B1218219) ligand mdpi.com | High functional group tolerance, mild conditions | Development of suitable organometallic furan precursors |

| Direct C-H Adamantylation | Methyl 2-furoate, Adamantane source | Photoredox or metal catalysis | High atom economy, fewer pre-functionalization steps | Catalyst development, controlling site-selectivity |

Discovery of Novel Reactivity Patterns

The interplay between the bulky, electron-donating adamantyl group and the electron-deficient furoate ring system could give rise to novel reactivity. The furan ring is known to participate in a variety of reactions, including electrophilic aromatic substitution, Diels-Alder cycloadditions, and ring-opening reactions. numberanalytics.comwikipedia.org The presence of the C5-adamantyl substituent is expected to significantly influence the regioselectivity and stereoselectivity of these transformations.

Prospective research should systematically investigate the reactivity of this compound. For instance, exploring its behavior in cycloaddition reactions could lead to complex polycyclic structures that are not easily accessible by other means. numberanalytics.com The diene character of the furan ring makes it a candidate for [4+2] cycloadditions, and the steric hindrance of the adamantyl group could direct the approach of the dienophile in a highly specific manner. numberanalytics.com

Additionally, the reactivity of the ester functional group could be explored for the synthesis of amides, hydrazides, or other derivatives, which have been shown to be important pharmacophores in other adamantane-containing molecules. nih.govnih.gov The transformation of the ester into other functional groups would open up pathways to a wide array of new compounds for biological screening and materials science applications.

Refinement of Computational Predictive Models

Computational chemistry offers a powerful tool for accelerating the discovery process by predicting the properties and behavior of new molecules. For this compound, the development of refined computational models could guide synthetic efforts and biological testing.

Future research should focus on creating accurate in silico models to predict key parameters. These could include:

Pharmacokinetic Properties: The adamantane group is known to increase lipophilicity, which can enhance membrane permeability and affect bioavailability. mdpi.com Computational models can predict properties like LogP, solubility, and potential interactions with metabolic enzymes.

Binding Affinity: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound and its analogs. This can help prioritize which derivatives to synthesize.

Reactivity and Spectral Properties: Quantum mechanical calculations can predict the molecule's reactivity towards different reagents, corroborating experimental findings. nih.gov Furthermore, predicting NMR and IR spectra can aid in the structural confirmation of newly synthesized compounds.

By building and validating these predictive models, research can be conducted more efficiently, reducing the time and resources spent on trial-and-error experimentation.

Deepening Mechanistic Elucidation of Bioactivity

The adamantane scaffold is a well-established pharmacophore present in numerous approved drugs with diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. mdpi.comnih.govnih.govnih.gov Similarly, various furan derivatives have demonstrated a range of biological effects. researchgate.net The combination of these two moieties in this compound makes it a prime candidate for biological screening.

A crucial research avenue is the systematic evaluation of this compound and its derivatives against a wide panel of biological targets. Initial screening could focus on areas where adamantane derivatives have historically shown promise.

Table 2: Potential Biological Activities for Investigation

| Activity Class | Rationale based on Parent Scaffolds | Example Adamantane Drugs |

| Antiviral | Adamantane is a classic antiviral pharmacophore. nih.govacs.org | Amantadine, Rimantadine mdpi.com |

| Antibacterial | Adamantyl-thiadiazoles and oxadiazoles (B1248032) show activity. nih.govnih.gov | N/A |

| Anti-inflammatory | Adamantyl-oxadiazoles have shown good activity. nih.gov | Adapalene (retinoid with adamantyl group) mdpi.com |

| Anticancer | Some furan derivatives show cytotoxicity against cancer cell lines. researchgate.net | N/A |

| Antidiabetic | Certain adamantane derivatives are used to treat type 2 diabetes. mdpi.commdpi.com | Vildagliptin, Saxagliptin mdpi.com |

Upon identification of any promising activity, subsequent research must focus on elucidating the mechanism of action. This would involve identifying the specific cellular or molecular target and studying the structure-activity relationships (SAR). Understanding how the adamantyl group, the furan linker, and the methyl ester contribute to the biological effect is paramount for designing more potent and selective second-generation compounds.

Exploration of Advanced Materials Integration

The rigid, three-dimensional structure of the adamantane cage makes it an attractive building block for advanced materials. wikipedia.org It can be used as a core to create well-defined, multi-functional molecules or as a repeating unit in polymers to impart desirable properties such as thermal stability and hardness. wikipedia.orgresearchgate.net

Prospective research should explore the potential of this compound as a monomer or a functional building block in materials science. The methyl ester group serves as a convenient handle for polymerization reactions, for example, through transesterification to form polyesters. The resulting polymers, incorporating the bulky adamantane unit, could exhibit unique properties, such as high glass transition temperatures, enhanced thermal stability, or specific optical characteristics.

Furthermore, the molecule could be functionalized and grafted onto surfaces or incorporated into more complex supramolecular assemblies. The defined geometry of the adamantane scaffold could be exploited for the construction of molecular crystals or porous organic frameworks with potential applications in gas storage or separation. wikipedia.org

常见问题

Q. Key Variables :

How does the adamantyl moiety influence the compound’s biological activity and pharmacokinetics?

Advanced Research Question

The 1-adamantyl group increases lipophilicity (logP ~4.2), enhancing membrane permeability and target engagement in enzyme inhibition studies. For example:

Q. Methodological Insight :

- Use molecular docking (e.g., AutoDock Vina) to map adamantyl binding to hydrophobic enzyme regions.

- Compare ADMET profiles via in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Basic Research Question

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks: δ 6.5–7.2 ppm (furan protons), δ 1.6–2.1 ppm (adamantyl CH₂), δ 3.8 ppm (methyl ester) .

- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) confirm purity (>95%) and detect degradation products.

- FT-IR : Strong C=O stretch at ~1720 cm⁻¹ (ester) and furan ring vibrations at ~1600 cm⁻¹ .

Q. Advanced Application :

- X-ray Crystallography (if crystals form) resolves adamantyl-furan spatial arrangement, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reported biological data for adamantyl-containing furan derivatives?

Advanced Research Question

Contradictions often arise from assay variability or metabolic instability . Strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch reagent differences.

- Metabolite Screening : LC-MS/MS identifies rapid ester hydrolysis (e.g., conversion to 5-(1-adamantyl)-2-furoic acid), which may explain reduced in vivo efficacy .

- Species-Specific Responses : Test activity in human vs. rodent models; adamantyl derivatives show higher CYP450-mediated clearance in rats .

What methodologies optimize the compound’s stability during storage and in biological systems?

Advanced Research Question

- Formulation : Encapsulate in PEGylated liposomes to reduce ester hydrolysis (pH 7.4 buffer increases half-life from 2h to 24h).

- Lyophilization : Store as lyophilized powder under argon to prevent oxidation.

- Prodrug Design : Replace methyl ester with tert-butyl ester to enhance plasma stability .

How do structural modifications to the furan ring affect pharmacological activity?

Advanced Research Question

Q. Experimental Design :

- Synthesize analogs via parallel synthesis and screen against target panels.

- Use QSAR models to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。